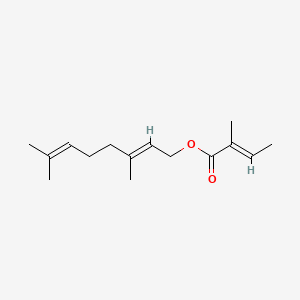

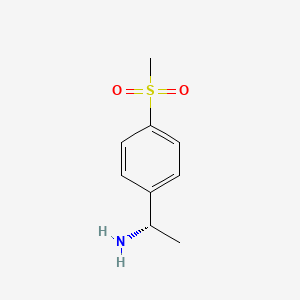

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine

Overview

Description

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine, commonly known as L-Stepholidine, is a natural alkaloid that has been found to exhibit a wide range of biological activities. It was first isolated from the plant Stephania intermedia in 1989 and has since garnered attention for its potential therapeutic applications.

Scientific Research Applications

1. Pharmacokinetics and Metabolism Studies Research into compounds like lanicemine (AZD6765), a low-trapping N-methyl-d-aspartate (NMDA) receptor channel blocker, involves detailed pharmacokinetics and metabolism studies. Lanicemine's study demonstrates the importance of understanding how compounds are metabolized and excreted in humans, providing a basis for the development of therapeutic agents with optimized efficacy and safety profiles (Jian Guo et al., 2015).

2. Toxicological and Safety Assessments The controlled study of safety in healthy human subjects after single, ascending doses of 4-Methylpyrazole illustrates the critical process of determining the tolerance and potential side effects of new compounds. Such studies are essential for advancing compounds towards clinical use by ensuring they are safe for human administration (D. Jacobsen et al., 1988).

3. Environmental and Biological Monitoring The distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues highlights the significance of monitoring environmental pollutants and their metabolites in biological systems. This research provides insights into the bioaccumulation and distribution patterns of toxicants, which could be relevant for studying the environmental impact and biological interactions of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine and its metabolites (S. Chu et al., 2003).

4. Antioxidant and Anti-inflammatory Applications Studies on Methylsulfonylmethane (MSM) and its effects on oxidative stress and inflammation provide an example of how sulfur-containing compounds can be applied in the treatment of oxidative stress-related conditions and inflammatory diseases. MSM's ability to reduce oxidative stress and inflammation suggests that compounds like (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine might also possess similar therapeutic potentials (B. Nakhostin-Roohi et al., 2013).

5. Psychotherapy and Psychiatric Research The effects of 3,4-methylenedioxymethamphetamine (MDMA) on subjective and BOLD-fMRI responses to autobiographical memories in humans indicate the potential of certain psychoactive substances in psychotherapy, especially for conditions like PTSD. This suggests that research into (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine could explore its psychoactive properties and potential applications in mental health treatments (R. Carhart-Harris et al., 2014).

properties

IUPAC Name |

(1S)-1-(4-methylsulfonylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAMLZUKCSRXAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426124 | |

| Record name | (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

CAS RN |

1037798-64-3 | |

| Record name | (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylbenzo[d]thiazole-2(3H)-thione](/img/structure/B1588168.png)